7-Amino-1,3-naphthalenedisulfonic Acid: A Comprehensive Technical Guide
7-Amino-1,3-naphthalenedisulfonic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of 7-Amino-1,3-naphthalenedisulfonic acid, also known as Amino-G-Acid. The document details its characteristics, synthesis, and key applications, with a focus on its role as a fluorescent label and dye intermediate.
Core Chemical Properties and Data
7-Amino-1,3-naphthalenedisulfonic acid is a water-soluble organic compound that plays a significant role in various chemical and biological applications. Its structure, featuring a naphthalene (B1677914) core with amino and sulfonic acid functional groups, imparts unique fluorescence properties and reactivity.
Quantitative Data Summary
The following table summarizes the key quantitative data available for 7-Amino-1,3-naphthalenedisulfonic acid and its common salt forms.
| Property | Value | Notes and Citations |
| Molecular Formula | C₁₀H₉NO₆S₂ | [1] |
| Molecular Weight | 303.31 g/mol | [2] |
| CAS Number | 86-65-7 | [2] |
| Melting Point | >300°C | For the technical grade acid and its monopotassium salt.[3] |
| Solubility | Water: Soluble | The bis-alkali-metal salts are very soluble in water, while the acid salts, especially the acid potassium salt, are much less soluble.[4] Specific quantitative data (g/L or mol/L) is not readily available in public literature. |
| Fluorescence | λex: 310 nm; λem: 450 nm | In 0.1 M phosphate (B84403) buffer at pH 7.0 (for the monopotassium salt monohydrate). |
| pKa | Sulfonic acid groups: ~1–2 | Estimated for sulfonic acid groups. The pKa of the amino group is not readily available.[2] |
Synonyms: Amino-G-Acid, 2-Aminonaphthalene-6,8-disulfonic acid, Amido-G-acid.[1]
Spectroscopic Data
Detailed spectral data with peak assignments for 7-Amino-1,3-naphthalenedisulfonic acid are not widely available in the public domain. However, based on the functional groups present and data from similar compounds, the following characteristics can be expected:
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¹H and ¹³C NMR: The proton NMR spectrum is expected to show signals in the aromatic region. The carbon NMR spectrum will show corresponding signals for the naphthalene core carbons. Specific peak assignments for 7-Amino-1,3-naphthalenedisulfonic acid are not available in the searched literature, but data for similar compounds like 8-anilinonaphthalene-1-sulfonic acid derivatives show complex aromatic signals.[5]
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FTIR: The infrared spectrum will exhibit characteristic absorption bands. Key expected absorptions include N-H stretching from the primary amine group, typically appearing in the 3300-3500 cm⁻¹ region.[2]
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UV-Vis: Naphthalene derivatives are known to exhibit characteristic absorption bands in the UV region due to π-π* transitions.[2]
Experimental Protocols
Synthesis of 7-Amino-1,3-naphthalenedisulfonic Acid
The primary industrial synthesis of 7-Amino-1,3-naphthalenedisulfonic acid involves the amination of a hydroxylated naphthalene precursor. The following is a general protocol based on available literature.
Principle: The synthesis starts with the sulfonation of 2-naphthol (B1666908) to form 2-hydroxy-6,8-disulfonic acid (G-acid). This intermediate is then converted to 7-Amino-1,3-naphthalenedisulfonic acid through a nucleophilic substitution reaction with ammonia (B1221849).[2]
General Procedure:
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The disodium (B8443419) or dipotassium (B57713) salt of 2-hydroxynaphthalene-6,8-disulfonic acid is heated with an excess of aqueous ammonia and ammonium (B1175870) bisulfite.
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The reaction mixture is maintained at 185°C for 18 hours.[4]
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Following the reaction, the mixture is basified to remove excess ammonia.
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The solution is then neutralized and evaporated.
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Any residual sulfite (B76179) is removed to yield the final product. The resulting liquor is often used directly in subsequent applications, such as caustic fusion to produce other dye intermediates.[4]
An alternative, though less common, synthetic route involves the nitration of a naphthalenedisulfonic acid precursor, followed by the reduction of the nitro group to an amino group.[2]
Fluorescent Labeling of Carbohydrates
7-Amino-1,3-naphthalenedisulfonic acid is utilized as a fluorescent label for carbohydrates, particularly oligosaccharides, through reductive amination.
Principle: The primary amino group of 7-Amino-1,3-naphthalenedisulfonic acid reacts with the aldehyde group at the reducing end of an oligosaccharide to form a Schiff base. This intermediate is then stabilized by reduction with a mild reducing agent, such as sodium cyanoborohydride, to form a stable secondary amine linkage.
Detailed Protocol for Reductive Amination: A specific, detailed protocol for using 7-Amino-1,3-naphthalenedisulfonic acid was not found. The following is a general, representative protocol for the reductive amination of carbohydrates with a fluorescent amine, which can be adapted.
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Reaction Setup: Dissolve the oligosaccharide and a molar excess of 7-Amino-1,3-naphthalenedisulfonic acid in a suitable buffer (e.g., 100 mM sodium borate (B1201080) buffer, pH 8.5).[6]
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Initiation: Add a solution of the reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride.[7]
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Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 56°C) for an extended period (e.g., 96 hours). The reaction progress can be monitored by a suitable analytical technique like HPLC.[6]
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Quenching and Purification: Once the reaction is complete, it can be quenched by the addition of an acid. The labeled carbohydrate is then purified from the excess labeling reagent and byproducts, typically using dialysis or chromatography (e.g., size-exclusion or reversed-phase HPLC).[6]
Biological Activity and Signaling Pathways
There is no readily available information in the public domain to suggest that 7-Amino-1,3-naphthalenedisulfonic acid is directly involved in any specific biological signaling pathways. Its primary biological application is as a fluorescent probe to study the structure and binding properties of macromolecules, such as proteins.[2] Aminonaphthalenesulfonic acid derivatives are known to bind to hydrophobic pockets in proteins, leading to an enhancement of their fluorescence, which can be used to study protein conformation and interactions.[8]
Safety and Handling
7-Amino-1,3-naphthalenedisulfonic acid is a corrosive substance that can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[3]
References
- 1. 7-Amino-1,3-naphthalenedisulfonic acid | C10H9NO6S2 | CID 6851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Amino-1,3-naphthalenedisulfonic acid | 86-65-7 | Benchchem [benchchem.com]
- 3. 7-Amino-1,3-naphthalenedisulfonic acid, Tech. 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Buy 2-aminonaphthalene-1-sulfonic acid | 81-16-3 [smolecule.com]
- 5. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
